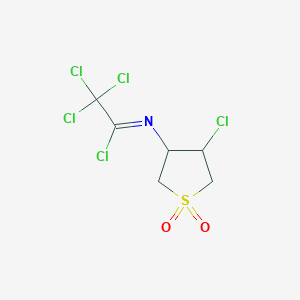
Cloruro de 2,2,2-tricloro-N-(4-cloro-1,1-dioxotiolan-3-il)etanimidilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride is a chemical compound known for its unique structure and reactivity. It is characterized by the presence of multiple chlorine atoms and a dioxothiolan ring, which contribute to its distinct chemical properties.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride has several applications in scientific research:
Métodos De Preparación
The synthesis of 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride typically involves the reaction of trichloroacetonitrile with 4-chloro-1,1-dioxothiolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water at temperatures ranging from 70 to 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective processes.
Análisis De Reacciones Químicas
2,2,2-Trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding acids and other by-products.
Common reagents used in these reactions include sodium carbonate, morpholine, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride involves its ability to act as an electrophile due to the presence of multiple chlorine atoms. This electrophilic nature allows it to react readily with nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparación Con Compuestos Similares
Similar compounds to 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride include:
2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Known for its use in organic synthesis as a protecting group reagent.
Cyanuric chloride: Used in the synthesis of various organic compounds and as a reagent in organic chemistry.
(1E)-2,2,2-Trichloro-N’-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-N-(2-furylmethyl)ethanimidamide: Another compound with similar structural features and reactivity.
The uniqueness of 2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride lies in its specific combination of a trichloroethyl group and a dioxothiolan ring, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
IUPAC Name |
2,2,2-trichloro-N-(4-chloro-1,1-dioxothiolan-3-yl)ethanimidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl5NO2S/c7-3-1-15(13,14)2-4(3)12-5(8)6(9,10)11/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZPPDSDYQMOKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N=C(C(Cl)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl5NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 8-methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylate](/img/structure/B2370958.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2370960.png)
![3-(2,6-dichlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2370961.png)



![N-[Cyano-(2-fluorophenyl)methyl]-3-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide](/img/structure/B2370967.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)


![N,N-diethyl-2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2370974.png)
![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
